COX-2 Inhibitory Potency: 0.8 µM IC50 vs. Traditional NSAID Baseline
[3-(2-Fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid (CAS 1225134-66-6) demonstrated selective COX-2 inhibition with an IC50 of 0.8 µM, which is reported to be significantly lower than that of traditional nonsteroidal anti-inflammatory drugs (NSAIDs) [1]. While the specific traditional NSAID comparator is not individually named in the source, the COX-2 IC50 of indomethacin is approximately 1.0 µM and that of ibuprofen is approximately 50 µM under comparable in vitro enzyme inhibition assays, providing a class-level baseline [2]. The structurally distinct pyridazinone acetic acid scaffold thus achieves potency comparable to or exceeding that of indomethacin while belonging to a chemotype different from classical NSAIDs.
| Evidence Dimension | COX-2 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 0.8 µM (CAS 1225134-66-6) |
| Comparator Or Baseline | Indomethacin: ~1.0 µM (class-level baseline); Ibuprofen: ~50 µM |
| Quantified Difference | Target compound IC50 is 20% lower than indomethacin and ~62-fold lower than ibuprofen (class-level comparison) |
| Conditions | In vitro COX-2 enzyme inhibition assay (specific conditions from cited 2023 J. Med. Chem. study) |
Why This Matters
This potency level makes CAS 1225134-66-6 a viable starting point for anti-inflammatory lead optimization programs, offering a pyridazinone scaffold alternative to traditional NSAID chemotypes.
- [1] Kuujia. CAS 1225134-66-6: Selective COX-2 inhibition with IC50 = 0.8 µM, citing a 2023 Journal of Medicinal Chemistry study. View Source
- [2] Gierse JK, Koboldt CM, Walker MC, Seibert K, Isakson PC. Kinetic basis for selective inhibition of cyclo-oxygenases. Biochem J. 1999;339(Pt 3):607-614. Indomethacin COX-2 IC50 ≈ 1.0 µM; Ibuprofen COX-2 IC50 ≈ 50 µM. View Source
